molecular formula C8H12O3 B14280258 Acetic acid, [(4-methyl-2-pentynyl)oxy]- CAS No. 139527-35-8

Acetic acid, [(4-methyl-2-pentynyl)oxy]-

Cat. No.: B14280258
CAS No.: 139527-35-8
M. Wt: 156.18 g/mol
InChI Key: WDXMMKJXCVEADQ-UHFFFAOYSA-N
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Description

Acetic acid, [(4-methyl-2-pentynyl)oxy]- (CAS: 139527-35-8) is a substituted acetic acid derivative featuring a (4-methyl-2-pentynyl)oxy group attached to the carboxylic acid moiety. The pentynyl substituent consists of a five-carbon chain with a triple bond at the second position and a methyl branch at the fourth carbon. This alkyne-containing structure confers unique reactivity and physicochemical properties, distinguishing it from other acetic acid derivatives. It is primarily used as a laboratory chemical and intermediate in organic synthesis .

Properties

CAS No.

139527-35-8

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-(4-methylpent-2-ynoxy)acetic acid

InChI

InChI=1S/C8H12O3/c1-7(2)4-3-5-11-6-8(9)10/h7H,5-6H2,1-2H3,(H,9,10)

InChI Key

WDXMMKJXCVEADQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-methyl-2-pentynyl)oxy]- typically involves the esterification of acetic acid with 4-methyl-2-pentyn-1-ol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of acetic acid, [(4-methyl-2-pentynyl)oxy]- follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor with efficient mixing and temperature control. The product is then purified through distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-methyl-2-pentynyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Acetic acid, [(4-methyl-2-pentynyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [(4-methyl-2-pentynyl)oxy]- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-methyl-2-pentyn-1-ol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Phenoxyacetic Acid Derivatives
  • MCPA ([(4-Chloro-o-tolyl)oxy]acetic acid): A herbicidal phenoxyacetic acid with a chloro-substituted aromatic ring. Unlike the target compound, MCPA’s biological activity arises from its structural mimicry of auxin hormones in plants. The aromatic ring enhances stability but reduces aliphatic reactivity compared to the alkyne group in [(4-methyl-2-pentynyl)oxy]acetic acid .
  • 4-Methoxyphenoxyacetic Acid: Features a methoxy-substituted phenoxy group. The electron-donating methoxy group increases solubility in polar solvents, whereas the target compound’s alkyne group may reduce water solubility due to hydrophobic effects .
Aliphatic and Heteroatom-Substituted Acetic Acids
  • The triple bond in the target compound offers distinct reactivity, such as participation in click chemistry, absent in selenium-based analogs .
  • 2-[4-(Tert-Pentyl)phenoxy]acetic Acid: Shares a branched aliphatic substituent but lacks the triple bond.

Physicochemical Properties

Property [(4-Methyl-2-Pentynyl)Oxy]Acetic Acid MCPA 4-Methoxyphenoxyacetic Acid
Solubility Low (alkyne hydrophobicity) Moderate (polar aromatic) High (methoxy polarity)
Reactivity High (alkyne triple bond) Low (stable aromatic) Moderate (ether linkage)
Boiling Point Not reported 280–285°C 182–184°C

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